molecular formula C18H21FN4O B2843152 (4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034503-55-2

(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2843152
CAS No.: 2034503-55-2
M. Wt: 328.391
InChI Key: ZFCJXJYYQCGZIY-UHFFFAOYSA-N
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Description

The compound "(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone" is a benzimidazole-piperazine hybrid characterized by a methanone bridge linking a 2-fluorophenyl-substituted piperazine moiety to a partially saturated benzoimidazole ring. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) due to the pharmacophoric relevance of piperazine and benzimidazole groups. The fluorine atom at the 2-position of the phenyl ring may influence lipophilicity, metabolic stability, and receptor binding affinity.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c19-14-3-1-2-4-17(14)22-7-9-23(10-8-22)18(24)13-5-6-15-16(11-13)21-12-20-15/h1-4,12-13H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCJXJYYQCGZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)C4=CC=CC=C4F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Properties

Anticonvulsant Activity
Research indicates that compounds similar to (4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone exhibit significant anticonvulsant properties. For instance, derivatives with thiazole moieties have shown promising results in seizure models, suggesting that modifications to the piperazine structure can enhance efficacy against epilepsy .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies on related benzo[d]thiazol derivatives demonstrated notable activity against various bacterial strains, indicating that the incorporation of the piperazine ring may enhance the bioactivity of these agents .

Nucleoside Transporter Inhibition
A notable application of this compound is its role as a selective inhibitor of equilibrative nucleoside transporters (ENTs). Specific analogues have shown enhanced selectivity towards ENT2 compared to ENT1, which is crucial for developing targeted therapies for conditions like cancer and viral infections . The structure-activity relationship (SAR) studies highlight the importance of the piperazine and benzimidazole components in modulating transporter selectivity and potency.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the pharmacological profile of this compound. Key findings include:

Structural Feature Impact on Activity
Piperazine Ring Enhances binding affinity to target receptors
Fluorophenyl Substitution Increases lipophilicity and may improve CNS penetration
Tetrahydro-benzimidazole Contributes to anticonvulsant and antimicrobial activity

These modifications can lead to compounds with improved efficacy and reduced side effects.

Anticonvulsant Efficacy

In a study examining various thiazole-linked compounds, one derivative demonstrated a median effective dose significantly lower than established anticonvulsants like ethosuximide. This suggests that structural modifications can lead to more potent agents with potentially fewer side effects .

Antimicrobial Testing

A series of benzo[d]thiazol derivatives were synthesized and tested against common pathogens. Results indicated that certain compounds exhibited activity comparable to standard antibiotics like norfloxacin. This highlights the potential of these derivatives in addressing antibiotic resistance issues .

Nucleoside Transporter Selectivity

Research on nucleoside transporters has shown that specific analogues of this compound are significantly more selective for ENT2 than ENT1. This selectivity is crucial for developing drugs targeting specific pathways in cancer therapy .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Fluorophenyl Position Variants

A closely related analog, "(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone" (), differs in the position of the fluorine substituent (4-fluorophenyl vs. 2-fluorophenyl) and the addition of a methyl group on the benzoimidazole ring.

Benzoimidazole Substituent Variations

The methyl group on the benzoimidazole in the 4-fluorophenyl analog () could enhance lipophilicity and membrane permeability. In contrast, the unsubstituted benzoimidazole in the target compound might favor polar interactions or hydrogen bonding with target proteins.

Alternative Amine Moieties: Piperazine vs. Pyrrolidine

Replacing piperazine with pyrrolidine, as in "pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride" (), eliminates the aromatic fluorine substituent and reduces basicity. Pyrrolidine’s smaller ring size and lack of a fluorine atom may decrease receptor selectivity but improve solubility (evidenced by the hydrochloride salt formulation).

Complex Derivatives with Additional Functional Groups

Patented derivatives like "(4-ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone" () introduce pyridyloxy and trifluoromethyl groups. These modifications likely enhance target affinity or pharmacokinetic properties but increase molecular complexity and synthetic difficulty.

Physicochemical and Pharmacological Properties

Compound Name Molecular Weight Key Substituents Notable Properties
(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone (Target) ~327.35* 2-fluorophenyl, unsubstituted benzoimidazole Moderate lipophilicity; potential CNS activity due to piperazine-benzimidazole motif
(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-...-methanone () ~341.38* 4-fluorophenyl, methyl-benzoimidazole Enhanced metabolic stability; higher lipophilicity
Pyrrolidin-1-yl(...)methanone hydrochloride () 255.74 Pyrrolidine, hydrochloride salt Improved solubility; reduced receptor selectivity

*Calculated based on molecular formulas.

Q & A

Q. What are the recommended synthetic pathways for this compound, and what analytical methods ensure structural fidelity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling between the piperazine and benzimidazole moieties. Key steps include:

  • Nucleophilic substitution for fluorophenyl group incorporation (analogous to methods in ).
  • Catalyzed cross-coupling under controlled temperature (e.g., 60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions .
  • Purification via column chromatography or recrystallization (solvent systems like ethyl acetate/hexane).

Analytical Validation:

  • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., using PubChem data as in ) to confirm substituent positions .
  • HPLC : Monitor purity (>97%) with C18 columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) .

Q. Table 1: Example Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1DCM, TEA, 0°C → RT6592
2Pd(OAc)₂, DMF, 80°C7895

Q. How can researchers determine the compound’s purity and stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C/75% RH for 1–6 months. Analyze degradation products via HPLC-MS .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard conditions (25°C) .
  • pH-Dependent Stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal formulation conditions .

Advanced Research Questions

Q. How to design experiments assessing the compound’s binding affinity to serotonin receptors, considering structural analogs?

Methodological Answer:

  • Radioligand Binding Assays : Use 5-HT₁A/2A receptor-expressing cell membranes. Compete with [³H]-8-OH-DPAT (5-HT₁A) or [³H]-ketanserin (5-HT₂A). Include positive controls (e.g., buspirone) .
  • Structural-Activity Relationship (SAR) : Compare with analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives in ) to identify critical substituents .
  • Data Normalization : Express results as % inhibition or Ki values using nonlinear regression (e.g., GraphPad Prism) .

Q. Table 2: Example Binding Assay Parameters

ReceptorLigandKd (nM)Incubation Time
5-HT₁A8-OH-DPAT1.260 min (25°C)
5-HT₂AKetanserin0.890 min (37°C)

Q. How to resolve contradictions in reported biological activity data across different in vitro models?

Methodological Answer:

  • Orthogonal Assays : Cross-validate binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Model-Specific Factors : Account for cell line variability (e.g., HEK293 vs. CHO cells) and assay conditions (e.g., Mg²⁺ concentration) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies, referencing theoretical frameworks (e.g., receptor theory in ) .

Q. What computational strategies predict the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation potential .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
  • Ecotoxicological Testing : Follow INCHEMBIOL guidelines () for assessing toxicity in Daphnia magna or algal models .

Q. Table 3: Predicted Environmental Parameters

ParameterQSAR PredictionExperimental Value
Log Kow3.23.1 (HPLC)
t₁/₂ (soil)45 days42 days

Q. How to integrate this compound into a theoretical framework for neuropharmacology research?

Methodological Answer:

  • Hypothesis-Driven Design : Link its piperazine-benzimidazole core to known dopamine/serotonin receptor modulators () .
  • Mechanistic Studies : Use knock-out animal models or siRNA silencing to validate target engagement (e.g., 5-HT₁A receptor pathways) .
  • Data Interpretation : Apply systems biology tools (e.g., pathway analysis in STRING DB) to contextualize findings within broader signaling networks .

Q. Key Considerations for Methodological Rigor

  • Replication : Use split-plot designs (as in ) with ≥4 replicates to ensure statistical power .
  • Theoretical Alignment : Ground experiments in established frameworks (e.g., receptor theory or environmental fate models) to guide hypothesis generation .
  • Data Transparency : Share raw spectral data (NMR, HRMS) in public repositories (e.g., PubChem) for peer validation .

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